![molecular formula C8H7BrO3S B14870520 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid](/img/structure/B14870520.png)
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is a heterocyclic compound with the molecular formula C7H7BrOS This compound is characterized by a thieno[3,4-c]pyran ring system, which is a fused ring structure containing both sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid typically involves the bromination of a precursor thieno[3,4-c]pyran compound. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thieno[3,4-c]pyran ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted thieno[3,4-c]pyran derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include alcohols and aldehydes.
科学的研究の応用
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The bromine atom and carboxylic acid group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The thieno[3,4-c]pyran ring system may also interact with other molecular targets, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
- 6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbaldehyde
- 4H-thieno[3,4-c]pyrrole-1-carboxaldehyde, 3-bromo-5,6-dihydro-5-octyl-4,6-dioxo-
- 7-bromo-1,4-dihydrothieno[3’,2’:5,6]thiopyrano[4,3-c]
Comparison
Compared to similar compounds, 1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group. This combination of functional groups enhances its reactivity and potential for diverse chemical transformations. Additionally, the thieno[3,4-c]pyran ring system provides a rigid and planar structure, which can be advantageous in the design of new materials and drugs.
特性
分子式 |
C8H7BrO3S |
|---|---|
分子量 |
263.11 g/mol |
IUPAC名 |
1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-carboxylic acid |
InChI |
InChI=1S/C8H7BrO3S/c9-7-4-1-2-12-6(8(10)11)5(4)3-13-7/h3,6H,1-2H2,(H,10,11) |
InChIキー |
DXJUPPYJXVEQEY-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=CSC(=C21)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
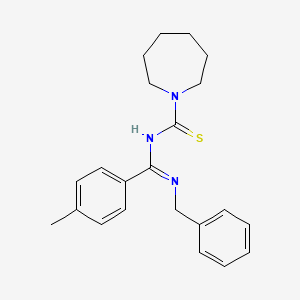
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
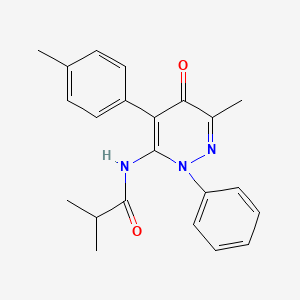
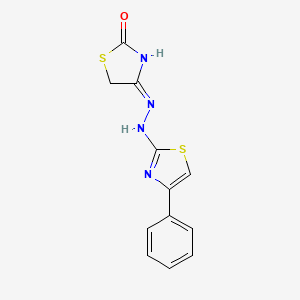

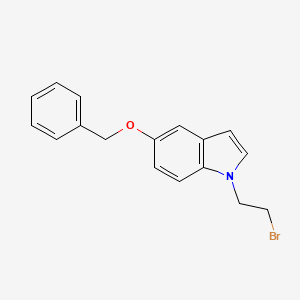

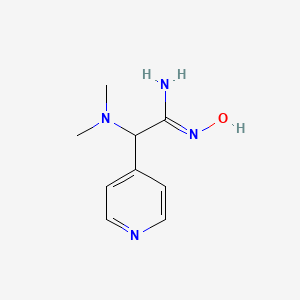
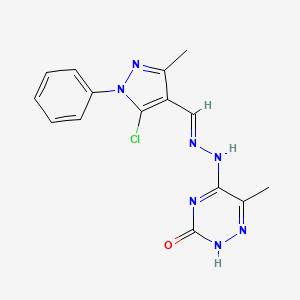


![[(1R,9R,10S,12R,13S,14S,16S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 3,4,5-trimethoxybenzoate](/img/structure/B14870522.png)
